molecular formula C3H7NaO3S3 B12646114 Sodium (R)-2,3-dimercaptopropanesulphonate CAS No. 85168-98-5

Sodium (R)-2,3-dimercaptopropanesulphonate

Cat. No.: B12646114
CAS No.: 85168-98-5
M. Wt: 210.3 g/mol
InChI Key: FGGPAWQCCGEWTJ-AENDTGMFSA-M
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Description

Historical Development and Early Research Trajectories

The development of 2,3-dimercapto-1-propanesulfonic acid (DMPS) dates back to the mid-20th century. Its synthesis was first reported by V. E. Petrunkin in 1956. wikipedia.org Originally developed in the former Soviet Union in 1958, it became more widely known to the Western scientific community in 1978. nih.gov

Early research trajectories for DMPS were almost exclusively focused on its application as an antidote for heavy metal poisoning. wikipedia.org Scientists investigated its effectiveness in binding with toxic metals such as mercury, lead, and arsenic. nih.govresearchgate.net These initial studies laid the groundwork for its recognition as a potent metal-complexing agent. nih.gov

Chemical Structure and Stereochemical Considerations in Research

The chemical structure of Sodium 2,3-dimercaptopropanesulphonate is fundamental to its function. It is a water-soluble analogue of dimercaprol. researchgate.net The molecule possesses two key functional groups: two thiol (sulfhydryl) groups and a sulfonate group. The thiol groups are responsible for chelating heavy metals, while the sulfonate group imparts high water solubility to the molecule. rsc.org

The molecule contains a chiral center at the second carbon atom, meaning it can exist as two different stereoisomers: (R)-2,3-dimercaptopropanesulphonate and (S)-2,3-dimercaptopropanesulphonate. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.

While the existence of these stereoisomers is a key chemical feature, much of the published research refers to the compound as "DMPS" without specifying the particular stereoisomer used, suggesting that the racemic mixture (a mixture containing equal amounts of both enantiomers) is often employed in studies. nih.govresearchgate.netresearchgate.net The synthesis of specific isomers, such as the (S)-isomer from (S)-2,3-dimercaptopropanol, indicates that stereochemically pure forms can be prepared and studied. rsc.org However, detailed comparative research on the differential efficacy or biological activity of the (R)- versus the (S)-isomer is not extensively represented in the available literature. The process of separating a racemic mixture into its individual enantiomers is known as chiral resolution. cabidigitallibrary.org

Physicochemical Properties of Sodium 2,3-dimercaptopropanesulphonate

Property Value
Molecular Formula C₃H₇NaO₃S₃
Molecular Weight 210.27 g/mol
Appearance White powder
Solubility High in water

| Key Functional Groups | Two sulfhydryl (-SH) groups, one sulfonate (-SO₃H) group |

Overview of Academic Research Utility and Emerging Fields

The primary utility of Sodium 2,3-dimercaptopropanesulphonate in academic research is as a tool to study the effects and toxicology of heavy metals. Its ability to bind with metals like mercury, arsenic, lead, and cadmium has made it a standard agent in chelation research. researchgate.netjournaljammr.comnih.gov

Research studies have employed DMPS to investigate the mobilization and excretion of heavy metals from biological systems. For instance, studies have shown that administration of DMPS leads to a significant increase in the urinary excretion of mercury and arsenic. This has been utilized in research to assess the body burden of these toxic metals.

A significant area of research has been its effect on the distribution of heavy metals within the body. Some studies in animal models have investigated whether the administration of DMPS could lead to the redistribution of metals to sensitive organs like the brain. nih.gov

Emerging research interests appear to continue focusing on its chelating properties. For example, it has been used in studies to explore the correlation between dental amalgam fillings, which contain mercury, and the body's mercury burden. Furthermore, there is research into its potential to mitigate the toxic effects of certain metal-containing compounds used in other areas of medicine, although this remains a developing field of study.

Research Findings on Metal Chelation by DMPS

Metal Research Finding
Mercury (Hg) DMPS administration significantly increases the urinary excretion of mercury. It has been shown to be effective in lowering the body burden of mercury. wikipedia.org
Arsenic (As) DMPS is used in challenge tests to assess the body burden of arsenic by measuring its increased excretion in urine.
Lead (Pb) Research has shown that DMPS can lead to a significant decline in blood lead concentrations. nih.gov
Cadmium (Cd) Studies have compared the efficacy of DMPS with other chelating agents for cadmium removal. researchgate.netjournaljammr.com

| Copper (Cu) | DMPS has been shown to bind with copper, leading to its increased urinary excretion. journaljammr.com |

Historical Synthetic Approaches and Evolution

The first reported synthesis of 2,3-dimercapto-1-propanesulfonic acid (DMPS), the parent acid of the sodium salt, dates back to 1956 by V. E. Petrunkin. wikipedia.org Early synthetic routes laid the groundwork for modern industrial processes. A common historical method involved a multi-step process starting from allyl bromide. This process included the reaction of allyl bromide with sodium sulfite (B76179), followed by bromination of the resulting intermediate, and subsequent reaction with sodium hydrogen sulfide (B99878) to introduce the desired thiol groups. google.comresearchgate.net

A notable patent from the early 1980s outlines a comprehensive "one-pot" process. This method starts with reacting allyl bromide with sodium sulfite in an aqueous medium at elevated temperatures (50 to 100°C) to produce sodium 2-propene-1-sulfonate. google.com This intermediate is then brominated, and the excess bromine is removed by the addition of sodium sulfite. The brominated compound is then reacted with sodium hydrogen sulfide in an alkaline medium to yield the final product. google.com A key feature of this historical method was the purification process, which involved precipitating the crude product as a heavy metal salt (such as with lead, zinc, or mercury), followed by decomposition of this metal complex with hydrogen sulfide gas in methanol (B129727) to release the purified compound. google.comresearchgate.net

Modern Industrial Synthesis and Process Optimization Research

Modern synthetic strategies have focused on refining the historical approaches to improve efficiency, safety, and product quality. Research has targeted each step of the synthesis, from starting materials to final purification, leading to significant advancements in the industrial production of Sodium 2,3-dimercaptopropanesulphonate.

Starting Material Selection and Initial Derivatization

Allyl Bromide: This has been a traditional starting point. The initial step involves a nucleophilic substitution reaction with sodium sulfite in an aqueous solution to form sodium allylsulfonate (also known as sodium 2-propene-1-sulfonate). google.comresearchgate.net This reaction is typically conducted at temperatures between 50 and 100°C. google.com

Sodium Allylsulfonate: Using sodium allylsulfonate directly as the starting material streamlines the process by eliminating the first step required when starting from allyl bromide. google.com This compound serves as a key intermediate in various chemical industries and can be a more direct precursor for the subsequent bromination step. atamankimya.com

Starting MaterialInitial Derivatization StepProduct of Derivatization
Allyl BromideReaction with Sodium Sulfite (Na₂SO₃)Sodium 2-propene-1-sulfonate
Sodium AllylsulfonateNone (Directly used in next step)Sodium 2-propene-1-sulfonate

Bromination Reaction Mechanisms and Stoichiometric Control

The addition of bromine across the double bond of sodium 2-propene-1-sulfonate is a crucial step that forms the dibrominated intermediate. This reaction is an electrophilic addition, where the bromine molecule adds to the alkene.

The process involves the slow addition of molecular bromine to an aqueous solution of the starting sulfonate. researchgate.net Precise stoichiometric control is essential to ensure complete conversion while avoiding excess bromine, which can lead to side reactions and purification challenges. Modern process optimization includes strategies for managing excess bromine. Instead of energy-intensive distillation, a common technique is to add a small amount of a reducing agent, such as sodium sulfite, to quench any unreacted bromine. google.com Some methods also employ an auxiliary agent like sodium bromide or potassium bromide during the bromination reaction. google.com After bromination, the pH of the reaction mixture is typically adjusted to between 6 and 7 before proceeding to the next stage. google.com

Sulfhydrylation AgentDescription of MethodAdvantages / Disadvantages
Sodium Hydrosulfide (B80085) (NaSH) The dibrominated intermediate is reacted with an aqueous solution of NaSH in an alkaline medium. google.com One process describes using a 29% NaSH solution saturated with hydrogen sulfide. google.comgoogle.comAdvantage: Readily available and effective. Disadvantage: Often involves the use or in-situ generation of highly toxic and environmentally hazardous hydrogen sulfide gas, particularly for subsequent purification steps. google.com
Potassium Thioacetate (B1230152) (KSAc) This method involves reacting the dibromo-intermediate with potassium thioacetate. The resulting thioacetate ester is then hydrolyzed under strong acid conditions to yield the final dithiol product. google.comAdvantage: Avoids the use of toxic hydrogen sulfide gas, leading to improved working conditions and reduced environmental impact. google.comDisadvantage: May involve an additional hydrolysis step.

Impurity Management and Byproduct Mitigation Research

A significant challenge in the synthesis is the potential for the formation of impurities, particularly disulfide byproducts resulting from the oxidation of the thiol groups. The high water solubility of the final product also complicates its isolation from the aqueous reaction medium.

To address these issues, a common strategy involves the formation of a metal salt complex. After the sulfhydrylation step, a solution of a metal salt (e.g., lead acetate (B1210297) or zinc chloride) is added to precipitate an insoluble metal-DMPS complex. google.comresearchgate.net This effectively isolates the product from water-soluble impurities.

The purified metal complex is then suspended in an alcohol, such as methanol, and decomposed to release the final product. This can be done by bubbling hydrogen sulfide gas through the suspension, which precipitates the metal as an insoluble sulfide (e.g., lead sulfide or zinc sulfide) that can be easily removed by filtration. google.comresearchgate.net

Recent process improvements have focused on avoiding the use of toxic hydrogen sulfide. One such improvement involves using dilute sulfuric acid to decompose the lead-DMPS complex, precipitating the lead as lead sulfate (B86663). google.com Furthermore, research has shown that introducing a zinc powder reduction step after the hydrolysis of the thioacetate intermediate can significantly mitigate disulfide formation and increase the total yield from around 23% to over 41%. google.com

Refining and Crystallization Techniques for Enhanced Purity

The final step in the industrial process is the purification of the crude Sodium 2,3-dimercaptopropanesulphonate to meet pharmaceutical standards. After the metal sulfide is filtered off, the pH of the filtrate is carefully adjusted to approximately 4.5 using a bicarbonate salt like sodium bicarbonate. google.com The crude product is then typically isolated by evaporating the solvent to dryness under vacuum. google.com

For final purification, recrystallization is employed. A common method involves dissolving the crude product in hot 90-95% ethanol, treating it with activated carbon to remove colored impurities, and then cooling the solution to induce crystallization. google.comgoogle.com The purified crystals are then filtered, washed with a small amount of absolute ethanol, and dried under vacuum to yield a high-purity final product, often with a content exceeding 99%. google.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85168-98-5

Molecular Formula

C3H7NaO3S3

Molecular Weight

210.3 g/mol

IUPAC Name

sodium;(2R)-2,3-bis(sulfanyl)propane-1-sulfonate

InChI

InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1/t3-;/m1./s1

InChI Key

FGGPAWQCCGEWTJ-AENDTGMFSA-M

Isomeric SMILES

C([C@H](CS(=O)(=O)[O-])S)S.[Na+]

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S.[Na+]

Origin of Product

United States

Molecular Mechanisms and Chelation Chemistry of Sodium R 2,3 Dimercaptopropanesulphonate

Coordination Chemistry of Thiol Groups with Metal Ions

The chelating action of Sodium (R)-2,3-dimercaptopropanesulphonate (DMPS) is fundamentally rooted in the coordination chemistry of its two vicinal thiol (-SH) groups. These sulfhydryl groups act as soft Lewis bases, making them highly effective at binding with soft or borderline Lewis acid metal ions. Heavy metals such as mercury (Hg²⁺), lead (Pb²⁺), and arsenic (As³⁺) are classified as soft acids and thus exhibit a strong affinity for the soft sulfur donor atoms of the thiol groups in DMPS.

The coordination process involves the deprotonation of the thiol groups to form thiolate anions (R-S⁻), which then act as potent nucleophiles, donating electron pairs to the empty orbitals of the metal ion to form stable coordinate covalent bonds. The proximity of the two thiol groups on the propane (B168953) backbone allows for the formation of a five-membered chelate ring with the metal ion, a thermodynamically stable configuration. This chelate effect, where a bidentate ligand forms a more stable complex than two comparable monodentate ligands, is a critical feature of DMPS's mechanism.

Studies on dithiols like dithiothreitol (B142953) (DTT) show that they form specific and very stable complexes with metal ions such as Zn(II), Cd(II), Pb(II), and Cu(I) by utilizing both sulfur donors. While it is widely believed that DMPS forms a stable five-membered ring with many heavy metals, research using X-ray absorption spectroscopy (XAS) and density functional theory (DFT) on its interaction with mercuric ions (Hg²⁺) suggests a more complex coordination. For mercury, evidence points towards the formation of two-coordinate, nearly linear S-Hg-S species, with typical Hg-S bond lengths around 2.36 Å. This suggests that instead of a single DMPS molecule chelating one mercury ion, the coordination may involve oligomeric or polymeric complexes where different DMPS molecules bridge mercury ions.

Formation of Stable Water-Soluble Metal Complexes

A key feature of DMPS that distinguishes it from earlier dithiols like British anti-Lewisite (BAL) is its exceptional water solubility. This property is conferred by the negatively charged sulfonate group (-SO₃⁻) at the C1 position of the propane backbone. When DMPS chelates a metal ion, the resulting metal complex retains this sulfonate group, which is not involved in the coordination. The presence of this highly polar, ionic group ensures that the entire metal-DMPS complex is water-soluble.

The formation of these stable, water-soluble complexes is crucial for the compound's function. Once the toxic metal is sequestered from binding sites on proteins and other biomolecules, the water solubility of the DMPS-metal chelate facilitates its transport through the bloodstream and subsequent elimination from the body, primarily via renal excretion. This mechanism effectively transforms a lipophilic or protein-bound metal into a hydrophilic complex that can be easily filtered by the kidneys and excreted in the urine. The synthesis process for DMPS itself can involve the formation and recovery of a metal-thio complex with salts of iron, zinc, or lead, highlighting the stability of these structures.

Influence on Endogenous Metal Ion Homeostasis and Transport Pathways

While DMPS is targeted at toxic heavy metals, its strong chelating ability is not entirely specific. The thiol groups can also bind to essential endogenous metal ions that are critical for various physiological functions. The most significant interactions are with copper (Cu) and zinc (Zn), which are borderline Lewis acids and can be complexed by dithiols.

Studies have consistently shown that DMPS is a potent copper-binding agent. This property has been explored in the context of Wilson's disease, a disorder of copper accumulation, where DMPS combines with copper ions to form thiol compounds that are excreted by the kidneys. However, this also means that DMPS can disrupt normal copper homeostasis in individuals without copper overload.

Similarly, DMPS can bind zinc, an essential cofactor for a vast number of enzymes. The administration of DMPS can lead to an increase in urinary zinc excretion, and repeated use may reduce blood and tissue levels of zinc. This potential for depleting essential minerals necessitates careful monitoring of a patient's nutritional status, as prolonged use could lead to iatrogenic deficiencies of these vital elements. In contrast, the related chelator DMSA has a much milder effect on zinc excretion.

Restoration of Enzymatic Function via Metal Sequestration

Many heavy metals exert their toxicity by inhibiting enzymes, often by binding to the enzyme's own sulfhydryl groups or by displacing essential metal cofactors. A key example of this is the inhibition of δ-aminolevulinate dehydratase (ALA-D), a crucial zinc-dependent enzyme in the heme biosynthesis pathway. Lead (Pb) is a potent inhibitor of ALA-D, displacing the zinc atom at the enzyme's active site and thereby blocking the production of porphobilinogen. This inhibition leads to a buildup of the substrate, aminolevulinic acid, and contributes to the hematological and neurological toxicity of lead.

By sequestering the inhibitory metal ion, DMPS can restore the function of such enzymes. The high affinity of DMPS for lead allows it to effectively remove the metal from its binding site on the ALA-D enzyme. This frees the enzyme's active site, allowing the essential cofactor (zinc) to re-bind or the enzyme to regain its proper conformation, thus restoring its catalytic activity. The restoration of ALA-D activity serves as a clear example of the molecular mechanism by which chelation can reverse a specific toxic effect of a heavy metal.

Comparative Binding Affinities of DMPS and Related Dithiols

The efficacy of a chelating agent is closely related to its binding affinity for various metals, which can be quantified by stability constants. DMPS belongs to the class of dithiols, which also includes meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercaptopropanol (BAL). Comparative studies have evaluated the relative effectiveness of these agents in binding and promoting the excretion of different metals.

Comparative Efficacy of Chelating Agents for Different Metals Based on Urinary Excretion Studies
MetalDMPSDMSAEDTA
Mercury (Hg)Most EffectiveEffectiveLess Effective
Arsenic (As)Most EffectiveEffectiveLess Effective
Lead (Pb)EffectiveEffectiveMost Effective
Cadmium (Cd)EffectiveLess EffectiveMost Effective
Copper (Cu)

Investigative Research on Heavy Metal Interactions with Sodium R 2,3 Dimercaptopropanesulphonate in Experimental Models

Mercury Mobilization and Excretion Research in Animal Models

Sodium (R)-2,3-dimercaptopropanesulphonate, a chelating agent, has been the subject of extensive research in animal models to understand its efficacy in mobilizing and promoting the excretion of mercury. These studies are crucial for elucidating the mechanisms of action and potential therapeutic applications.

Research in rodent models has consistently demonstrated the ability of this compound to reduce the retention of inorganic mercury, particularly in the kidneys, which are a primary target organ for mercury accumulation. In rats exposed to mercuric chloride, administration of this chelating agent has been shown to be more effective than other chelators, such as meso-2,3-dimercaptosuccinic acid (DMSA), in decreasing the renal mercury burden. nih.gov For instance, in rats exposed to mercury vapor, two consecutive doses of this compound resulted in a significant decrease in kidney mercury content, by approximately 30% following oral administration and 50% after intraperitoneal administration. mdpi.com

Studies have elucidated that the compound is effective in extracting mercuric ions from the kidneys. nih.gov Experiments in rats have shown that it can be secreted from the peritubular blood into the luminal compartment of renal tubules via organic anion transport systems. nih.gov This process facilitates the removal of mercury from renal tissues. Research has also confirmed that this compound treatment does not lead to a redistribution or increase of mercuric ions in the brain of rats, a significant concern with some chelation therapies. nih.govdntb.gov.ua

The following table summarizes the findings from a study on the effect of this compound on kidney mercury content in rats chronically exposed to mercury vapor.

Treatment GroupRoute of AdministrationReduction in Kidney Mercury Content
Two consecutive doses of this compoundOral~30%
Two consecutive doses of this compoundIntraperitoneal~50%

The impact of this compound on methylmercury-induced developmental effects has been investigated in murine models. Methylmercury (B97897) is a potent neurotoxin that can cross the placental barrier, posing a significant risk to fetal development.

A study evaluating the developmental toxicity of this compound itself in pregnant Swiss mice found no evidence of maternal toxicity or adverse effects on fetal development at the doses tested. mdpi.com There were no treatment-related changes in the number of implants, resorptions, or live fetuses, and no significant gross external, soft tissue, or skeletal abnormalities were observed in the fetuses. mdpi.com

In a study on pregnant Wistar rats exposed to methylmercury, subsequent treatment with this compound was shown to reduce the mercury burden in both placental and fetal tissues. The effectiveness of the chelator was found to be dependent on the gestational age, with a greater reduction in mercury levels observed when administered later in pregnancy. Specifically, in fetuses harvested on gestational day 19, this compound was effective in reducing the mercury burden in the liver, brain, and total renal mass. This suggests a potential role for this compound in mitigating the fetal accumulation of methylmercury.

The table below presents data on the reduction of mercury in placental tissue of pregnant rats exposed to methylmercury and treated with chelating agents.

TreatmentPlacental Mercury Reduction
This compound~50%
meso-2,3-dimercaptosuccinic acid (DMSA)~30%

A critical aspect of chelation therapy research is the potential for redistribution of heavy metals to sensitive tissues, such as the brain. Studies in animal models have specifically addressed this concern with this compound.

In rats exposed to either lead acetate (B1210297) or mercuric chloride, treatment with this compound did not result in an initial increase of lead or mercuric ions in the brain. nih.gov This finding is crucial as it suggests that the chelation process with this compound does not exacerbate neurotoxicity by mobilizing mercury into the central nervous system. dntb.gov.ua

However, when dealing with methylmercury, the dynamics can be more complex. One study in rats chronically exposed to methylmercury observed a slight, transient increase in brain mercury levels after a single injection of this compound, which was attributed to the methylmercury fraction. This initial increase was not seen with consecutive treatments, which ultimately led to a significant decrease in total brain mercury concentrations. This suggests that repeated administration may be necessary to effectively reduce the brain's mercury burden following methylmercury exposure.

The efficacy of this compound has been compared to other chelating agents in various animal models of mercury poisoning. These studies provide valuable insights into the relative effectiveness of different treatments.

In cases of inorganic mercury exposure, this compound has been shown to be more potent than DMSA in reducing the mercury content in the kidneys of rats. nih.gov Another study comparing it with British Anti-Lewisite (BAL) and N-acetyl-penicillamine (APA) in rats exposed to mercury vapor found that this compound treatment resulted in a marked enhancement of urinary mercury excretion and a significant reduction in kidney mercury levels, outperforming the other tested agents.

When considering methylmercury, comparative studies have yielded more nuanced results. In pregnant rats exposed to methylmercury, this compound was found to be more effective than DMSA in reducing the fetal and placental mercury burden. Conversely, some research in mice has suggested that DMSA may be more efficient in lowering the concentration of methylmercury in the brain.

The following table compares the effectiveness of different chelators in reducing kidney mercury content in rats after acute exposure to mercuric chloride.

Chelating AgentKidney Mercury Content (% of administered dose)
Control (Saline)11.57 ± 0.04
meso-2,3-dimercaptosuccinic acid (DMSA)5.73 ± 1.02
This compound0.71 ± 0.14

The quantification of mercury in biological matrices is a fundamental component of research evaluating the efficacy of chelating agents. Following administration of this compound in mercury-exposed animal models, a significant increase in urinary mercury excretion is consistently observed. mdpi.com

In rats exposed to methylmercury, a single injection of the chelator led to a substantial increase in the urinary concentrations of both inorganic and organic mercury species. Specifically, inorganic and organic mercury concentrations in the urine increased 7.2-fold and 28.3-fold, respectively, compared to pre-chelation values. Concurrently, there was a notable decrease in the mercury concentration in the kidneys.

Mass balance calculations in these studies have demonstrated that the total amount of mercury excreted in the urine following successive administrations of this compound corresponds quantitatively to the total amount of mercury removed from the kidney, brain, and blood. This provides strong evidence for the chelator's role in mobilizing mercury from tissues and facilitating its elimination from the body via the urinary pathway.

The table below shows the fold increase in urinary mercury excretion in methylmercury-exposed rats after a single injection of this compound.

Mercury SpeciesFold Increase in Urine Concentration
Inorganic Mercury (Hg²⁺)7.2
Organic Mercury (CH₃Hg⁺)28.3

Arsenic Complexation and Research on Detoxification Pathways

This compound has also been investigated for its interaction with arsenic, another toxic heavy metal. Research indicates that this chelating agent can form complexes with arsenic species, influencing their metabolism and excretion.

Studies in humans have shown that the administration of this compound leads to an increased urinary excretion of arsenic. A key finding is the alteration of the urinary arsenic profile. Specifically, there is an increase in the excretion of monomethylarsonic acid (MMA) and a decrease in dimethylarsinic acid (DMA). This is significant because it suggests an interaction with the arsenic methylation pathway.

Further research has identified a complex of the chelator with monomethylarsonous acid (MMA(III)) in the urine of human subjects after administration. The formation of this complex is believed to reduce the availability of MMA(III) for its subsequent conversion to DMA, thereby explaining the observed changes in the urinary arsenic metabolite profile. In animal models, co-administration of this compound with arsenate in the diet of female rats was found to reduce the total concentration of arsenicals in the urine and inhibit the methylation of arsenic. These findings provide insight into the mechanism by which this chelating agent facilitates the detoxification of arsenic.

Interaction with Inorganic Arsenite and Organic Arsenicals

This compound, also known as DMPS, has been shown in experimental models to interact with both inorganic and organic forms of arsenic. A key mechanism of this interaction is the ability of DMPS, a dithiol chelating agent, to reduce pentavalent arsenicals to the trivalent state and subsequently bind to the trivalent species. nih.govCurrent time information in Polk County, US.

In a study involving female rats treated with sodium arsenate, co-administration of DMPS in the diet was found to significantly reduce the total concentration of arsenicals in the urine and decrease the methylation of arsenic. nih.govCurrent time information in Polk County, US. This intervention inhibited arsenate-induced toxicity and proliferation of the bladder epithelium, likely by reducing the urothelium's exposure to trivalent arsenicals excreted in the urine. nih.govCurrent time information in Polk County, US.

Furthermore, research in humans with chronic exposure to inorganic arsenic demonstrated that DMPS administration alters the profile of urinary arsenic metabolites. frontiersin.orgnih.gov Specifically, it led to the urinary appearance of monomethylarsonous acid (MMA(III)) and a significant decrease in the concentration of dimethylarsinic acid (DMA). nih.gov One study noted a tripling of the monomethylarsonic acid percentage relative to total urinary arsenic. frontiersin.org These findings led to the design of in vitro experiments which confirmed that DMPS could form a complex with MMA(III), and this complex was identified in human urine following DMPS administration. nih.gov

In vitro studies using the mouse kidney pyruvate (B1213749) dehydrogenase complex, an enzyme sensitive to arsenic, showed that DMPS is effective at preventing inhibition by sodium arsenite. nih.gov The research suggested a stoichiometric relationship where two molecules of DMPS are required to counteract the effects of one molecule of sodium arsenite. nih.gov

Table 1: Effect of DMPS Administration on Urinary Arsenic Metabolites in Experimental Models

Experimental Subject Arsenic Species Observed Change After DMPS Administration Reference
Humans Monomethylarsonic Acid (MMA) Percentage tripled relative to total urinary arsenic frontiersin.org
Humans Dimethylarsinic Acid (DMA) Percentage halved relative to total urinary arsenic frontiersin.org
Humans Monomethylarsonous Acid (MMA(III)) Appeared in urine (previously undetected) nih.gov

Investigation of Binding to Vicinal Dithiols in Biological Contexts

The chelating action of this compound is centered on its structure as a vicinal dithiol, meaning it possesses two thiol (-SH) groups on adjacent carbon atoms. This structural feature gives it a high affinity for trivalent arsenicals. nih.gov Research comparing the binding affinity of arsenite for dithiols versus monothiols (like glutathione) demonstrates that the affinity for dithiols is substantially greater. nih.gov This preferential binding allows DMPS to effectively extract arsenite from complexes with monothiols in biological systems. nih.gov The binding affinity is also inversely related to the distance between the two thiol groups, highlighting the importance of the vicinal arrangement. nih.gov

Within the biological environment, DMPS itself undergoes binding. Studies in healthy human adults have shown that after oral administration, a significant portion of DMPS in the plasma becomes bound to proteins. nih.gov The primary binding partner is albumin, and the connection is a disulfide linkage, which can be reversed by treatment with other dithiols like dithiothreitol (B142953). nih.gov This indicates that DMPS engages in mixed disulfide formation within the plasma. nih.gov

Use in Biochemical Assays for Arsenic Interactions

The distinct interaction between DMPS and arsenic has been leveraged to develop biochemical assays for research and assessment purposes. One such application is the "DMPS-As challenge test," which was developed to better estimate the body burden of arsenic in humans. frontiersin.org This test involves collecting a baseline urine sample, administering DMPS, and then collecting urine for a subsequent period to measure the mobilized arsenic. frontiersin.org

In vitro biochemical assays have also been crucial in elucidating the mechanism of DMPS's protective effects against arsenic. In one key experiment, the pyruvate dehydrogenase complex isolated from mouse kidneys was used as a model system. nih.gov The activity of this enzyme is inhibited by sodium arsenite. The study demonstrated that DMPS could both prevent this inhibition when added beforehand and reverse the inhibition when added after the enzyme was exposed to arsenite, providing a clear model for its antidotal action. nih.gov Further biochemical experiments were designed specifically to understand the urinary metabolite changes observed in humans, which successfully identified the formation of a DMPS-monomethylarsonous acid complex. nih.gov

Lead Chelation Efficacy in Animal Models

The efficacy of this compound in chelating lead has been investigated in animal models. A significant concern with some chelation therapies is the potential for transiently increasing heavy metal concentrations in sensitive organs, such as the brain.

To address this, a study was conducted on rats that had been exposed to lead acetate in their drinking water for 86 days. veterinariadigital.com The research tested the hypothesis that DMPS treatment does not redistribute and increase lead levels in the brain. The results of these experiments demonstrated that lead ions were not redistributed to or increased in the brains of the rats during the initial days of DMPS treatment, supporting its use without the risk of this specific adverse effect. veterinariadigital.com The chemical basis for this interaction is the ability of DMPS to form stable complexes with lead.

Copper Binding and Excretion Studies in Research Systems

The interaction between this compound and copper has been examined in research systems, particularly in the context of copper-induced toxicity. An animal study using mice investigated the effects of DMPS on acute copper(II) sulfate (B86663) poisoning, which is known to cause severe renal tubular degeneration and necrosis.

The timely administration of DMPS was found to effectively prevent the development of these morphological renal injuries following copper intoxication. The study also noted that both DMPS itself and its pre-formed copper complex exhibited low inherent toxicity, with no observed hepatorenal lesions over the five-day study period. These findings suggest a strong binding interaction between DMPS and copper, which facilitates detoxification and prevents organ damage in this experimental model.

Research on Interactions with Essential Trace Elements in Animal Models (e.g., Zinc, Calcium, Magnesium, Selenium)

As a broad-spectrum chelating agent, DMPS has the potential to interact with essential trace elements, and this has been studied in various animal models.

A study in rabbits involving weekly administration of DMPS for 10 weeks revealed significant effects on specific minerals. By the end of the experiment, DMPS-treated animals showed a significant decrease in plasma calcium concentrations. Furthermore, a significant decrease in magnesium content was observed specifically in the myocardial tissue of these rabbits.

The interaction with selenium has been noted in the context of co-administration in mice intoxicated with inorganic mercury. veterinariadigital.com This use in an animal model indicates a recognized interaction between DMPS and selenium. veterinariadigital.com

Regarding zinc, while direct animal studies on DMPS-induced zinc excretion are not detailed in the provided sources, the chemical nature of dithiols suggests a strong potential for interaction. The synthesis of DMPS can involve complexation with zinc chloride, demonstrating a chemical affinity. Moreover, combination treatments of DMPS and zinc have been utilized in human cases of Wilson's disease, suggesting that the chelation of copper by DMPS may be managed alongside zinc supplementation to maintain mineral balance. nih.gov

Table 2: Summary of DMPS Interaction with Essential Elements in Animal Models

Essential Element Animal Model Finding Reference
Calcium Rabbit Significant decrease in plasma calcium concentration after 10 weeks of treatment.
Magnesium Rabbit Significant decrease in magnesium content in myocardial tissue.
Selenium Mouse Co-administered with DMPS in a study of mercury intoxication. veterinariadigital.com

| Zinc | (Chemical Synthesis) | Forms a complex with zinc chloride during synthesis. | |

Biochemical and Cellular Research on Sodium R 2,3 Dimercaptopropanesulphonate

Modulation of Cellular Signaling Pathways via Metal Ion Availability

Heavy metal toxicity is often mediated through the disruption of cellular signaling pathways. Metal ions can act as signaling molecules or interfere with established signaling cascades, leading to aberrant cellular responses. By chelating these metal ions, Sodium (R)-2,3-dimercaptopropanesulphonate can indirectly modulate these pathways, restoring normal cellular function.

Heavy metals are known to activate stress-responsive signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The MAPK pathways, including the ERK, JNK, and p38 MAPK pathways, are critical in regulating cellular processes like proliferation, differentiation, and apoptosis. nih.gov Heavy metal-induced reactive oxygen species (ROS) can trigger these pathways. nih.gov For instance, TNFα-stimulated production of ROS can activate the JNK and p38 MAP kinases. nih.gov

The NF-κB signaling pathway is a key regulator of inflammatory responses and cell survival. nih.gov Exposure to heavy metals can lead to the activation of NF-κB, contributing to inflammatory conditions. nih.gov Studies have shown that co-exposure to arsenic and uranium can activate the NF-κB pathway. nih.gov By reducing the bioavailability of these metal ions, this compound can potentially dampen the aberrant activation of these signaling cascades.

Table 1: Influence of Heavy Metals on Cellular Signaling Pathways

Signaling Pathway Effect of Heavy Metal Exposure Potential Modulatory Role of this compound
MAPK Pathway Activation of JNK and p38 MAP kinases by metal-induced ROS. nih.gov Attenuation of pathway activation by chelating metal ions and reducing ROS production.

| NF-κB Pathway | Activation leading to pro-inflammatory responses. nih.govnih.gov | Inhibition of aberrant activation by reducing the concentration of free metal ions. |

Changes in Gene Expression Profiles Associated with Stress Responses and Detoxification Mechanisms

Exposure to heavy metals induces significant changes in the expression of genes involved in cellular stress responses and detoxification. Transcriptome analyses have revealed that heavy metal exposure alters the expression of numerous genes related to tumorigenesis, cell cycle, apoptosis, and oxidative stress. nih.gov

In response to cadmium exposure, for example, cells may upregulate genes involved in glutathione (B108866) synthesis and antioxidant capacity to counteract the induced oxidative stress. nih.gov Similarly, transcriptome profiling in various organisms has identified numerous differentially expressed genes (DEGs) upon exposure to metals like cadmium, which are involved in enhancing ROS scavenging and metal chelation. nih.gov

The application of this compound, by chelating and removing the heavy metal stressors, is expected to reverse or normalize these gene expression changes. By alleviating the metal-induced stress, the compound would likely lead to the downregulation of stress-response genes and the restoration of normal cellular gene expression profiles. However, direct transcriptome profiling studies following treatment with this chelator are needed to fully elucidate these effects.

Table 2: Gene Expression Changes in Response to Heavy Metal Stress

Gene Category Observed Change upon Metal Exposure
Oxidative Stress Response Upregulation of genes for antioxidant enzymes (e.g., SOD, CAT). nih.gov
Detoxification Increased expression of genes for metal-binding proteins and transporters. nih.gov
Cell Cycle and Apoptosis Altered expression of genes regulating cell cycle progression and programmed cell death. nih.gov

| Inflammatory Response | Upregulation of pro-inflammatory genes. |

Interactions with Endogenous Thiol-Containing Compounds and Cellular Antioxidant Systems (e.g., Phytochelatins, Metallothioneins, Glutathione)

The cellular defense against heavy metal toxicity involves a complex network of endogenous thiol-containing compounds and antioxidant systems. This compound, itself a dithiol compound, can interact with and influence these systems.

Glutathione (GSH) is a crucial intracellular antioxidant and a precursor for the synthesis of phytochelatins. mdpi.com Heavy metal stress can deplete GSH levels. Clinical observations have noted the use of this compound in combination with glutathione to enhance mercury elimination. nih.gov This suggests a synergistic or complementary action between the exogenous chelator and the endogenous antioxidant.

Metallothioneins (MTs) are cysteine-rich proteins that bind to and detoxify heavy metals like cadmium and zinc. Their synthesis is induced by the presence of these metals. While the primary role of this compound is to chelate and remove metals, this action would consequently reduce the stimulus for MT induction.

Phytochelatins (PCs) are enzymatically synthesized peptides crucial for heavy metal detoxification in plants and some microorganisms. mdpi.comnih.gov They are synthesized from glutathione by the enzyme phytochelatin (B1628973) synthase (PCS), which is activated by heavy metal ions. mdpi.com Overexpression of PCS can lead to increased PC production and, in some cases, enhanced metal tolerance. nih.gov By sequestering heavy metals, this compound would reduce the activation of PCS and subsequent PC synthesis. Molecular dynamics simulations have shown that the stability of metal-phytochelatin complexes varies depending on the metal ion, with a predicted stability order of Zn(II) ≥ Cu(II) ≥ Fe(II) > Mg > Ca. researchgate.net

Table 3: Endogenous Thiol-Containing Compounds and Their Interaction with Heavy Metals

Compound/System Role in Metal Detoxification Interaction with this compound
Glutathione (GSH) Key antioxidant, precursor for phytochelatins. mdpi.com May act synergistically in metal detoxification. nih.gov
Metallothioneins (MTs) Bind and sequester heavy metals. Chelation by the compound reduces the induction signal for MT synthesis.

| Phytochelatins (PCs) | Chelate heavy metals in plants and microorganisms. mdpi.comnih.gov | Reduces the activation of phytochelatin synthase by sequestering metal ions. mdpi.com |

Research on Enzymatic Activity Restoration Post-Metal Exposure

Many enzymes are susceptible to inhibition by heavy metals, which can bind to their active sites or allosteric sites, disrupting their function. A key therapeutic benefit of this compound is its ability to restore the activity of such inhibited enzymes by removing the toxic metal ions.

For instance, lead exposure is known to inhibit the activity of Na+/K+-ATPase and Ca2+-ATPase. nih.gov Studies in workers occupationally exposed to lead have shown significantly lower activities of these essential ion-pumping enzymes. nih.gov In contrast, some studies have reported an increase in Na+/K+-ATPase activity in lead workers, suggesting a complex and possibly adaptive response to lead exposure. nih.gov

Research has also demonstrated the protective effects of this chelating agent against mercury-induced enzyme inhibition. Another thiol-containing compound, tiopronin, has been shown to inhibit glutathione peroxidase (GPx), highlighting the complex interactions between thiols and selenoenzymes. nih.gov The activity of antioxidant enzymes like catalase, superoxide (B77818) dismutase (SOD), and GPx can be altered in response to substance addiction, which can involve oxidative stress mechanisms. mdpi.com By chelating heavy metals, this compound can prevent their interaction with enzymes and potentially restore their catalytic function. A study has shown that this compound can inhibit metallo-β-lactamases, suggesting a broader range of enzymatic interactions. mdpi.com

Table 4: Effect of Heavy Metals on Enzyme Activity and Potential for Restoration

Enzyme Effect of Metal Exposure Potential for Restoration by this compound
Na+/K+-ATPase Inhibition by lead. nih.gov Restoration of activity by chelation of lead ions.
Ca2+-ATPase Inhibition by lead. nih.gov Restoration of activity by chelation of lead ions.
Glutathione Peroxidase (GPx) Can be inhibited by certain thiol compounds. nih.gov By removing metal-induced oxidative stress, it may help normalize GPx activity.

| Metallo-β-lactamases | Inhibited by the compound. mdpi.com | N/A (Direct inhibition) |

Novel Research Avenues and Repurposing Investigations of Sodium R 2,3 Dimercaptopropanesulphonate

Inhibition of Metallo-β-Lactamases

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. These enzymes hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. nih.govnih.gov The active site of MBLs contains one or two zinc ions that are crucial for their catalytic activity. nih.gov Consequently, the development of MBL inhibitors is a critical area of research. While no clinically approved MBL inhibitors are currently available, various compounds are under investigation. mdpi.comnih.gov

Competitive Inhibition Kinetics and Mechanism of Action

Thiol-containing compounds have been identified as a promising class of MBL inhibitors due to the ability of the thiol group to coordinate with the zinc ions in the enzyme's active site. mdpi.com For instance, captopril, a medication containing a thiol group, has been studied as an inhibitor of MBLs. nih.gov Given that Sodium (R)-2,3-dimercaptopropanesulphonate is a dithiol compound, its potential to act as an MBL inhibitor through a similar mechanism warrants investigation.

The proposed mechanism of action would involve the sulfhydryl groups of the molecule binding to the zinc ions, thereby competitively inhibiting the enzyme from hydrolyzing β-lactam antibiotics. This type of inhibition would be characterized by an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). However, specific kinetic studies detailing the inhibition constants (Ki) and the precise nature of the interaction between this compound and various MBLs are not yet available in the published literature.

Molecular Modeling and Structural Insights into Enzyme-Inhibitor Interactions

Molecular modeling and simulation are powerful tools for understanding the interactions between inhibitors and enzymes at an atomic level. nih.gov Such studies could elucidate the binding mode of this compound within the active site of different MBLs, such as NDM-1 and VIM-1. nih.gov Key areas of interest would include the coordination of the thiol groups with the zinc ions and the orientation of the sulfonate group within the active site.

Computational studies could predict the binding affinity and stability of the enzyme-inhibitor complex, guiding the design of more potent derivatives. While molecular modeling has been employed to study other MBL inhibitors, nih.gov specific structural data or computational models for the interaction of this compound with MBLs have not been reported.

Research on Inhibition of Carbapenem-Resistant Gram-Negative Bacterial Strains

A crucial step in evaluating the potential of this compound as an MBL inhibitor would be to assess its ability to restore the activity of carbapenems against resistant bacterial strains. In vitro studies using carbapenem-resistant strains of Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii that produce MBLs would be necessary. nih.gov

Such research would involve determining the minimum inhibitory concentrations (MICs) of carbapenems in the presence and absence of this compound. A significant reduction in the MIC of the carbapenem (B1253116) would indicate that the compound effectively inhibits the MBL and restores the antibiotic's efficacy. To date, there is a lack of published research specifically investigating the synergistic effect of this compound with carbapenems against such resistant strains.

Investigation of Antitumor Activity Enhancement

Beyond its potential in infectious diseases, this compound has been investigated for its ability to enhance the efficacy of certain chemotherapeutic agents.

Synergistic Effects with Chemotherapeutic Agents (e.g., Cisplatin) in Sarcoma Animal Models

Research has demonstrated that this compound can have a synergistic effect with the chemotherapeutic agent cisplatin (B142131) in animal models of sarcoma. In studies involving mice with transplanted ascites sarcoma 180 cells, the combination of this compound with cisplatin led to a significant enhancement of antitumor activity, as evidenced by increased survival and life span. This synergistic effect was observed at lower doses of the compound.

Treatment Group Outcome Measure Result Reference
Cisplatin aloneSurvival and life spanBaseline antitumor activity acs.org
DMPS (<100 micromol/kg) + CisplatinSurvival and life spanSignificantly enhanced antitumor activity acs.org
DMPS (>500 micromol/kg) + CisplatinSurvival and life spanNo enhancement of antitumor activity acs.org
DMPS (50 micromol/kg) + Cisplatin[³H]thymidine uptake in S180 cellsPotent suppression acs.org

This table summarizes the key findings from in vivo studies on the synergistic effects of this compound (DMPS) and cisplatin.

Mechanistic Insights into Cytotoxicity Enhancement (e.g., Intracellular Calcium Dynamics)

The mechanism behind the enhanced cytotoxicity of cisplatin in the presence of this compound appears to be multifactorial. In vitro experiments with ascites sarcoma 180 cells have revealed that the compound can induce a time- and dose-dependent decrease in intracellular calcium concentrations. acs.org This alteration of calcium homeostasis is thought to contribute to the enhanced antitumor effect.

Furthermore, the combination of this compound with cisplatin has been shown to significantly increase the intracellular accumulation of platinum compared to treatment with cisplatin alone. acs.org This suggests that the compound may modulate cellular transport mechanisms, leading to a higher concentration of the active chemotherapeutic agent within the tumor cells.

Experimental Condition Observed Effect Reference
In vitro treatment with DMPS (10⁻⁶ to 10⁻⁵ M)Time- and dose-dependent decrease in intracellular Ca²⁺ acs.org
Combination of DMPS and CisplatinSignificant increase in intracellular platinum accumulation acs.org

This table outlines the mechanistic insights into how this compound (DMPS) enhances the cytotoxicity of cisplatin at the cellular level.

Research into Mitigating Non-Metallic Toxicities in Experimental Models (e.g., Nereistoxin Insecticides, Hemotoxic Snakebites)

While historically recognized for its efficacy in chelating heavy metals, this compound, also known as DMPS, has been the subject of research for its potential to counteract the toxic effects of certain non-metallic compounds. Experimental studies have explored its utility as an antagonist to specific organic pesticides and complex biological toxins like snake venom.

Initial investigations have revealed that DMPS can serve as an antidote against non-metallic pesticides such as those derived from nereistoxin. researchgate.net Animal experiments have been conducted to validate its antidotal properties against these substances. researchgate.net The proposed mechanism for nereistoxin-related compounds involves the blockage of nicotinic acetylcholine (B1216132) receptors in the central nervous system of insects. wikipedia.org

Further expanding its repurposing potential, significant research has been conducted on the use of DMPS to neutralize the harmful effects of hemotoxic snakebites, particularly from vipers like those of the Echis genus (saw-scaled vipers). nih.gov In these cases, the toxicity is often driven by zinc-dependent snake venom metalloproteinases (SVMPs). nih.gov DMPS, as a potent metal chelator, has been shown to antagonize the activity of these Zn²⁺-dependent enzymes. nih.gov Preclinical studies in murine models demonstrated that DMPS could prevent death and mitigate the pathological effects of envenomation. nih.gov Research findings indicated that DMPS not only protected against the lethal effects of the venom but also restored normal blood coagulation parameters and prevented localized hemorrhagic lesions. nih.gov

The table below summarizes key findings from experimental models investigating the mitigation of non-metallic toxicities by this compound.

Toxin InvestigatedExperimental ModelKey Research Findings
Nereistoxin Insecticides Animal ExperimentsConfirmed strong antidotal effect against nereistoxin-type pesticides. researchgate.net
Hemotoxic Snakebite (Saw-scaled viper venom) In vitro and Murine ModelsPotently antagonized the activity of Zn²⁺-dependent snake venom metalloproteinases. nih.gov Prolonged or conferred complete survival in preclinical models of envenoming. nih.gov Restored parameters indicative of normal coagulation. nih.gov Protected against damage to red blood cells. nih.gov Effectively prevented the formation of localized hemorrhagic lesions. nih.gov
Tetramine Animal ExperimentsFound to have an antidotal effect, particularly when combined with central anticonvulsants like diazepam. researchgate.net

Methodological Considerations in Sodium R 2,3 Dimercaptopropanesulphonate Research

Design and Implementation of in vivo Animal Models for Toxicological and Pharmacological Studies

In vivo animal models are indispensable for understanding the complex interactions of DMPS within a living organism. These models allow for the assessment of its efficacy in promoting metal excretion, its potential toxicities, and its effects on various physiological systems.

The choice of animal species is a foundational step in designing toxicological and pharmacological studies of DMPS, guided by the specific research question.

Rats: Various strains of rats, including Wistar and albino rats, are frequently utilized in DMPS research. nih.govekb.eg They are a common model for studying chronic metal exposure, such as to mercury vapor or lead in drinking water, and for evaluating the efficacy of DMPS in mobilizing these metals from organs like the kidneys. nih.govekb.egnih.gov Their physiological and metabolic similarities to humans in some respects make them a valuable model for toxicological assessments. nih.gov

Mice: Mice are another rodent model used in DMPS research, particularly in studies investigating the protective effects of the chelator against the lethal effects of compounds like sodium arsenite. nih.govnih.gov Different strains of mice are available, each with unique genetic characteristics, which can be important for standardizing experimental results. nih.gov Studies have also used mouse models to evaluate the impact of DMPS on developmental toxicity induced by heavy metals. caymanchem.com

Guinea Pigs: In studies specifically investigating arsenic toxicity and chelation, male guinea pigs have been employed. researchgate.net These models are useful for examining the excretion pathways of arsenic following DMPS administration. researchgate.net

Dogs: Due to their larger size and physiological characteristics that can approximate human responses in certain systems, dogs have been used to study the acute effects of DMPS on circulation, respiration, and blood homeostasis. nih.govnih.gov

The selection among these species depends on factors such as the historical data available, the relevance of their metabolic pathways to the metal being studied, and the specific endpoints being measured. nih.gov

To evaluate the therapeutic potential of DMPS, it is essential to first establish a consistent and reproducible model of metal toxicity in the selected animal species. The method of exposure is designed to mimic potential human exposure scenarios, whether acute or chronic.

Inhalation: Chronic exposure to mercury vapor is a method used in rat models to simulate occupational exposure. For instance, rats have been exposed to mercury vapor at a concentration of 0.8 mg/m³ for several hours a day, five days a week, over multiple weeks. nih.gov

Oral Administration: A common route for inducing chronic metal toxicity is through the animals' drinking water or diet.

Lead: Male albino rats have been exposed to 100 ppm of lead acetate (B1210297) in their drinking water for extended periods (e.g., 12 weeks) to study long-term lead toxicity and the efficacy of DMPS treatment. ekb.eg

Arsenic: In some rat studies, sodium arsenite has been administered in the diet to induce urothelial cytotoxicity and hyperplasia. researchgate.net

Subcutaneous Injection: For acute toxicity studies or when precise dosing is required, subcutaneous injections are used. For example, guinea pigs have been administered arsenic trioxide via subcutaneous injection to study the subsequent effects of DMPS on arsenic excretion. researchgate.net

These controlled regimens ensure that the level of metal burden is consistent across experimental groups, allowing for a reliable assessment of DMPS's chelating effects.

A primary measure of DMPS efficacy is its ability to mobilize heavy metals from tissues and facilitate their excretion from the body. Researchers employ several techniques to quantify this process.

Urinary Excretion: The collection of urine over specific time periods (e.g., 24 or 48 hours) after DMPS administration is a key method. nih.govresearchgate.net The concentration of the target metal (e.g., mercury, arsenic) in the urine is measured to determine the extent of mobilization. In one study, urinary mercury excretion in rats exposed to mercury vapor was significantly increased following DMPS administration. nih.gov

Fecal Excretion: In addition to urine, feces are also collected and analyzed to provide a complete picture of the excretion pathways for certain metals. researchgate.net

Organ Metal Content: At the end of an experiment, animals are euthanized, and key organs such as the kidneys, liver, and brain are harvested. nih.govekb.eg The concentration of the heavy metal in these tissues is then quantified. A successful chelation therapy is indicated by a significant reduction in the metal content of these organs compared to untreated, metal-exposed control animals. For example, DMPS has been shown to decrease kidney mercury content by 30-50% in mercury-exposed rats and to reduce lead levels in the liver, kidney, and brain of lead-exposed rats. nih.govekb.eg

The following table summarizes findings from a study assessing DMPS-induced mercury mobilization in rats.

Table 1: Effect of DMPS on Kidney Mercury Content in Rats
Treatment GroupRoute of DMPS AdministrationReduction in Kidney Mercury ContentReference
Mercury-Exposed RatsOral~30% nih.gov
Mercury-Exposed RatsIntraperitoneal~50% nih.gov

Biochemical Parameters: Serum or plasma is analyzed for markers of liver function, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), and kidney function. ekb.eg In studies of lead toxicity in rats, for example, researchers evaluated the effect of DMPS on elevated levels of ALT, AST, and gamma-Glutamyl Transferase (γ–GT). ekb.eg Markers of oxidative stress, including Lipid Peroxidation (LPO) and Nitric Oxide (NO), and antioxidant enzyme activity, such as Superoxide (B77818) Dismutase (SOD), are also critical endpoints. ekb.eg

Hematological Parameters: A complete blood count (CBC) is often performed to measure parameters like red blood cell (RBC) count, hemoglobin (HGB), hematocrit (HCT), white blood cell (WBC) count, and platelet count. nih.govusamv.ro These values can indicate conditions such as anemia or inflammation resulting from metal toxicity.

The following table presents a selection of biochemical parameters that have been investigated in studies of lead toxicity and DMPS treatment in rats.

Table 2: Investigated Biochemical Parameters in a Rat Model of Lead Toxicity and DMPS Treatment
ParameterBiological SignificanceReference
Alanine Aminotransferase (ALT)Marker of liver cell damage ekb.eg
Aspartate Aminotransferase (AST)Marker of liver and other tissue damage ekb.eg
gamma-Glutamyl Transferase (γ–GT)Marker of liver function ekb.eg
Lipid Peroxidation (LPO)Marker of oxidative stress ekb.eg
Nitric Oxide (NO)Involved in various physiological and pathological processes ekb.eg
Superoxide Dismutase (SOD)Key antioxidant enzyme ekb.eg

Following the macroscopic and biochemical assessments, microscopic examination of tissues provides detailed information about cellular and structural changes caused by metal toxicity and the potential protective effects of DMPS.

Tissue Preparation: Organs of interest (e.g., liver, kidneys, brain) are carefully excised, fixed in a solution like formalin, processed, and embedded in paraffin (B1166041) wax. researchgate.net Thin sections are then cut and mounted on microscope slides.

Staining: The tissue sections are typically stained with Hematoxylin and Eosin (H&E) to visualize the general cell morphology and tissue architecture. nih.gov This allows for the identification of pathological changes such as necrosis, inflammation, cellular degeneration, or hyperplasia. researchgate.net

Analysis: A pathologist examines the slides to identify and score the severity of any lesions. For instance, in studies of arsenic-induced toxicity, scanning electron microscopy has been used to detect cytotoxicity in the superficial cells of the rat urothelium. researchgate.net Modern approaches may also involve digital pathology and quantitative histomorphometry, which use computer-aided image analysis to provide objective and detailed quantification of histopathological features. nih.gov

Development and Application of in vitro Assays for Molecular and Cellular Interactions

In vitro assays provide a controlled environment to investigate the direct molecular and cellular interactions of DMPS, complementing the systemic data from animal models. These cell-free and cell-based systems are crucial for understanding the mechanisms of action.

Enzyme Inhibition/Reactivation Assays: A key in vitro application is to determine how DMPS interacts with metal-inhibited enzymes. For example, researchers have used preparations of mouse kidney pyruvate (B1213749) dehydrogenase complex, an enzyme system known to be inhibited by arsenite. nih.gov These assays can demonstrate whether DMPS can prevent the inhibition of the enzyme when co-incubated with the metal or reverse the inhibition after it has occurred. nih.gov Such studies have suggested that two molecules of DMPS may be required to counteract the effects of one molecule of sodium arsenite. nih.gov

Cellular Interaction Studies: Human red blood cells have been used as a model system to study the effects of DMPS on cellular components. nih.gov These in vitro experiments have shown that DMPS can mobilize metals like zinc and copper from intracellular metalloproteins, such as carbonic anhydrase. nih.gov This research helps to elucidate how DMPS interacts with metal-binding proteins within a cellular context, leading to the mobilization of the metal. nih.gov The use of techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is instrumental in identifying the specific proteins affected by DMPS treatment. nih.gov

Advanced Analytical Techniques for Compound and Metabolite Quantification in Research Samples

The precise and reliable quantification of Sodium (R)-2,3-dimercaptopropanesulphonate (DMPS) and its metabolites in various biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic properties in research settings. Given the compound's polar nature and the complexity of biological samples such as plasma, urine, and tissue homogenates, researchers employ a range of sophisticated analytical techniques. These methods are chosen for their high sensitivity, selectivity, and accuracy, enabling the detection and measurement of the parent compound and its biotransformation products, which often exist in complex forms, including mixed disulfides with endogenous thiols like cysteine and glutathione (B108866).

The primary analytical strategies involve chromatographic separations coupled with advanced detection methods. High-performance liquid chromatography (HPLC) is a cornerstone technique, frequently paired with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) to achieve the necessary specificity and low detection limits. Capillary electrophoresis (CE) has also emerged as a powerful tool, offering high separation efficiency for charged species like DMPS. For certain applications, gas chromatography-mass spectrometry (GC-MS) can be utilized, though it typically requires a derivatization step to increase the volatility of the polar analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as a benchmark method for the quantification of small molecules in complex biological fluids due to its superior sensitivity and selectivity. The development of a robust LC-MS/MS assay for DMPS involves several critical steps:

Sample Preparation: The initial step is to extract the analyte from the biological matrix. This is often achieved through protein precipitation using organic solvents like methanol (B129727) or acetonitrile, which is a simple and effective method for plasma and urine samples. For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be employed to remove interfering substances and concentrate the analyte.

Chromatographic Separation: Reversed-phase HPLC is commonly used. However, the high polarity of DMPS presents a challenge, as it may result in poor retention on standard C18 columns. To overcome this, ion-pairing chromatography can be utilized, where a reagent is added to the mobile phase to form a less polar complex with the analyte, thereby improving its retention and chromatographic peak shape. Hydrophilic interaction liquid chromatography (HILIC) is another alternative for separating highly polar compounds.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard, which provides high specificity and minimizes matrix interference.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

The thiol groups in DMPS are electrochemically active, making HPLC with electrochemical detection a highly suitable and sensitive technique for its quantification.

Principle: This method separates DMPS from other components in the sample via HPLC, and as the analyte elutes from the column, it passes through an electrochemical cell. A specific potential is applied to a working electrode, causing the thiol groups of DMPS to be oxidized. The resulting current is directly proportional to the concentration of the analyte.

Advantages: HPLC-ECD offers excellent sensitivity, often reaching picogram levels, and can be more cost-effective than LC-MS/MS. It is particularly well-suited for the direct analysis of thiols without the need for derivatization.

Metabolite Analysis: This technique can also be used to measure the mixed disulfides of DMPS. A pre-column reduction step, for example using dithiothreitol (B142953) (DTT), can be incorporated to break the disulfide bonds, allowing for the quantification of total DMPS after its release from these complexes.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-mass ratio in a narrow capillary filled with an electrolyte solution.

Application: As an anionic compound, DMPS is well-suited for analysis by CE. This technique offers very high separation efficiency, short analysis times, and requires minimal sample and solvent volumes, making it a "green" analytical alternative.

Methodology: In a typical setup, a urine sample can be injected directly into the capillary after minimal dilution, simplifying the sample preparation process. The separation is achieved by applying a high voltage across the capillary. Detection is often performed using UV absorbance. For enhanced sensitivity and specificity, CE can be coupled with mass spectrometry (CE-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical tool, but its application to non-volatile and polar compounds like DMPS requires a chemical derivatization step.

Derivatization: The purpose of derivatization is to convert the polar functional groups (thiol and sulfonic acid) of DMPS into more volatile and thermally stable derivatives that are amenable to gas chromatography. This is commonly achieved through silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.

Analysis: Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer, providing high-resolution separation and definitive structural information. While effective, the need for an additional derivatization step can add complexity and potential variability to the analytical workflow.

The selection of a specific technique depends on the research question, the required sensitivity, the available instrumentation, and the nature of the biological sample being analyzed. Method validation is a critical component of all these research applications, ensuring that the data generated is accurate and reproducible. Key validation parameters typically assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

Interactive Data Table: Comparison of Analytical Methodologies

ParameterLC-MS/MSHPLC-ECDCapillary Electrophoresis (CE)GC-MS
Principle Chromatographic separation followed by mass-based detection of precursor and product ions.Chromatographic separation followed by detection of redox reactions.Separation based on charge-to-mass ratio in an electric field.Chromatographic separation of volatile compounds followed by mass-based detection.
Sample Type Plasma, Urine, TissuePlasma, Urine, TissueUrine, PlasmaPlasma, Urine
Sample Prep Protein Precipitation, SPEProtein Precipitation, LLE, ReductionDirect Injection, DilutionDerivatization (e.g., Silylation)
Sensitivity Very High (pg/mL to ng/mL)High (pg/mL to ng/mL)Moderate to HighHigh
Specificity Very HighHighModerate to HighVery High
Metabolite Analysis Can distinguish parent compound from metabolites based on mass.Can measure total compound after a chemical reduction step.Can separate charged metabolites.Can analyze derivatized metabolites.
Key Advantage Gold standard for specificity and sensitivity.Excellent for direct analysis of electroactive thiols.High separation efficiency, minimal sample/solvent use.High-resolution separation and structural information.
Limitation High instrument cost; potential for matrix effects.Analyte must be electroactive; potential for electrode fouling.Sensitivity can be lower than MS methods; requires charged analyte.Requires a chemical derivatization step for polar analytes.

Future Research Directions and Unexplored Potentials of Sodium R 2,3 Dimercaptopropanesulphonate

Rational Design and Synthesis of Novel Derivatives and Analogs with Tailored Properties

The development of new chelating agents is driven by the need for enhanced efficacy, selectivity, and reduced toxicity. While DMPS is effective, research has indicated that it may be suboptimal for binding certain metal ions, such as mercuric ions, as it does not form a true chelate complex. stanford.eduresearchgate.net This has spurred interest in the rational design of "custom chelators" with improved properties. stanford.eduresearchgate.net The principles of rational drug design, which leverage an understanding of the target's structure and mechanism, can be applied to create novel DMPS derivatives.

Future synthetic efforts could focus on:

Modification of the dithiol backbone: Introducing different functional groups to the carbon backbone could alter the compound's lipophilicity, membrane permeability, and metal-binding kinetics. For instance, the synthesis of functionalized 2,3-diaminopropionates as precursors for monobactam biosynthesis demonstrates that modifications to a three-carbon backbone can lead to novel bioactive compounds. nih.gov A similar approach could be applied to the dimercaptopropane structure of DMPS.

Altering the sulfonate group: The highly polar sulfonate group is crucial for the water solubility of DMPS. However, modifying this group could lead to analogs with different pharmacokinetic profiles. For example, the design and synthesis of DMSA analogs, such as monomethyl and dimethyl esters, have been explored to increase cellular uptake. nih.gov

Creating prodrugs: Designing prodrugs of DMPS that are metabolized in specific tissues to release the active chelator could enhance its therapeutic index.

Synthesis of pyrimidine (B1678525) derivatives: Research into pyrimidine derivatives has shown their potential as chelating agents for lead, suggesting that entirely new classes of compounds with chelating properties can be designed and synthesized. ijcmas.com

The overarching goal of these synthetic endeavors is to develop chelating agents with higher stability constants for target metals and improved pharmacokinetic properties, potentially leading to more effective treatments for heavy metal toxicity. researchgate.net

Focused Research on Stereoisomer-Specific Activities and Mechanisms (e.g., the (R)-enantiomer)

The study of stereochemistry in drug action, often referred to as "chiral switches," has revealed that the different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. nih.govtg.org.au For many drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even contribute to adverse effects. nih.govderangedphysiology.com For instance, (S)-ibuprofen is significantly more potent as a cyclooxygenase I inhibitor than (R)-ibuprofen. nih.gov

To date, most research on DMPS has utilized the racemic mixture. However, given that DMPS possesses a chiral center, it is plausible that the (R)- and (S)-enantiomers exhibit different biological activities. A study comparing the optical isomers of DMPS as an antidote to sodium arsenite found no significant difference in their in vitro or in vivo efficacy. researchgate.net This suggests that for arsenic chelation, the stereochemistry of DMPS may not be a critical factor.

Nevertheless, this does not preclude the possibility of stereoisomer-specific activities in other contexts. Future research should focus on:

Stereospecific antioxidant activity: The thiol groups of DMPS are potent antioxidants. It is possible that the (R)-enantiomer has a different antioxidant capacity or interacts differently with biological macromolecules, such as enzymes involved in redox homeostasis, compared to the (S)-enantiomer.

Differential interaction with transport proteins: The distribution and elimination of drugs often involve interactions with chiral proteins, which can lead to different pharmacokinetic profiles for each enantiomer. tg.org.au Investigating the stereoselective transport of DMPS enantiomers could reveal important differences in their bioavailability and tissue distribution.

Enantiomer-specific effects on non-traditional targets: As research explores new biochemical targets for DMPS beyond chelation, it will be crucial to evaluate the activity of the individual enantiomers. The binding of a drug to its receptor is often highly stereospecific, and one enantiomer may have a much higher affinity than the other. mdpi.com

A deeper understanding of the stereoisomer-specific activities of DMPS could lead to the development of enantiopure formulations with improved efficacy and safety profiles.

Exploration of New Biochemical Targets and Pathways beyond Traditional Chelation

The biological activity of a molecule is not always limited to its primary, well-understood mechanism of action. It is conceivable that Sodium (R)-2,3-dimercaptopropanesulphonate may exert biological effects through mechanisms other than metal chelation. The presence of two vicinal thiol groups and a sulfonate moiety gives the molecule a distinct chemical character that could allow it to interact with various biological systems.

Future research in this area could explore:

Enzyme inhibition or activation: The thiol groups of DMPS could potentially interact with the active sites of enzymes, particularly those that are sensitive to redox modulation or contain metal cofactors. For example, many enzymes in the body are regulated by the oxidation state of their cysteine residues.

Modulation of signaling pathways: Small molecules can influence cellular signaling pathways, leading to a wide range of physiological effects. mdpi.com It is worth investigating whether DMPS or its metabolites can modulate key signaling pathways involved in inflammation, oxidative stress, or cell proliferation. For instance, some molecules can modulate signaling through damage-associated molecular patterns (DAMPs). nih.gov

Interaction with protein-protein interfaces: The interfaces between interacting proteins are emerging as important drug targets. frontiersin.org While speculative, it is possible that DMPS could disrupt or stabilize certain protein-protein interactions.

Effects on gene expression: Changes in the intracellular environment, such as alterations in metal ion concentrations or redox state, can lead to changes in gene expression. Research could explore whether DMPS treatment leads to significant changes in the expression of genes involved in metal homeostasis, antioxidant defense, or other relevant pathways.

The exploration of these novel biochemical targets and pathways represents a frontier in DMPS research. While currently speculative, such investigations could uncover new therapeutic applications for this versatile compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity DMPS, and how do reaction conditions influence yield and stereochemical purity?

  • Methodological Answer : DMPS synthesis typically involves sulfonation and thiolation steps. Key parameters include pH control (8.5–9.5) to prevent oxidation of thiol groups and temperature modulation (25–40°C) to optimize reaction kinetics. Stereochemical purity is ensured via chiral chromatography or crystallization . Yield improvements (>85%) are achieved by using inert atmospheres (e.g., nitrogen) to minimize disulfide formation .

Q. What analytical techniques are most reliable for quantifying DMPS and its metal complexes in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 260 nm) is standard for quantifying free DMPS. For metal-DMPS complexes, inductively coupled plasma mass spectrometry (ICP-MS) provides precise metal quantification, while nuclear magnetic resonance (NMR) confirms structural integrity . Validation requires spike-and-recovery experiments in plasma/urine matrices .

Q. How does DMPS compare to DMSA and BAL in terms of chelation efficacy for arsenic in vitro?

  • Methodological Answer : Comparative studies use competitive binding assays with arsenic-loaded erythrocytes or hepatocyte models. DMPS exhibits higher log stability constants (log K = 16.2 for As³⁺) than DMSA (log K = 14.5) but lower than BAL (log K = 18.1). However, DMPS’s sulfonate group enhances water solubility, reducing cellular toxicity in prolonged exposures .

Advanced Research Questions

Q. How can contradictions in clinical data on DMPS’s neuroprotective efficacy in acute arsenic poisoning be resolved?

  • Methodological Answer : Discrepancies (e.g., absence of polyneuropathy in some trials ) may arise from dosing regimens or patient heterogeneity. A meta-analysis stratified by dosage (e.g., 3–5 mg/kg IV vs. oral), time-to-treatment (<4 vs. >12 hours), and baseline arsenic levels is recommended. Mechanistic studies using neuronal cell lines should evaluate DMPS’s ability to cross the blood-brain barrier .

Q. What experimental designs are optimal for studying DMPS’s interactions with polymeric adsorbents in environmental applications?

  • Methodological Answer : Potentiometric titrations and conductometric assays (e.g., PEI-DMPS systems ) quantify binding constants (Kb) and stoichiometry. Environmental simulations require flow-through columns packed with DMPS-functionalized polymers, with ICP-MS monitoring metal elution profiles. Optimization focuses on pH (6–8) and ionic strength to balance adsorption capacity and regeneration efficiency .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models best predict DMPS’s efficacy in anuric patients with heavy metal poisoning?

  • Methodological Answer : Physiologically based pharmacokinetic (PBPK) models incorporating renal clearance adjustments are critical. Studies in anuric rodent models show DMPS’s reliance on hepatic metabolism (CYP3A4-mediated) and biliary excretion. Clinical validation requires paired plasma/feces sampling and non-linear mixed-effects modeling (NONMEM) to adjust dosing in renal impairment .

Q. How can DMPS be integrated into targeted drug delivery systems to enhance metal chelation specificity?

  • Methodological Answer : Conjugation of DMPS to nanoparticles (e.g., liposomes or dendrimers) functionalized with tissue-specific ligands (e.g., folate for renal targeting) improves biodistribution. In vivo efficacy is tested using arsenic-loaded zebrafish models, with confocal microscopy tracking nanoparticle accumulation. Stability studies assess linker hydrolysis rates in physiological buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.